molecular formula C22H23N3O5 B11702327 N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide

N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide

Cat. No.: B11702327
M. Wt: 409.4 g/mol
InChI Key: RCJKUVOWZILGOZ-HMMYKYKNSA-N
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Description

N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide typically involves a multi-step process:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a condensation reaction between 4-methoxybenzaldehyde and an appropriate amine.

    Introduction of the Piperidine Moiety: The intermediate is then reacted with piperidine and a carbonylating agent to introduce the piperidinylcarbonyl group.

    Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-aminobenzamide
  • N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-chlorobenzamide

Uniqueness

N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C22H23N3O5/c1-30-19-11-5-16(6-12-19)15-20(22(27)24-13-3-2-4-14-24)23-21(26)17-7-9-18(10-8-17)25(28)29/h5-12,15H,2-4,13-14H2,1H3,(H,23,26)/b20-15+

InChI Key

RCJKUVOWZILGOZ-HMMYKYKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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